

# Application Notes and Protocols for the Synthesis of 2,4'-Dimethoxybenzophenone

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## Compound of Interest

Compound Name: 2,4'-Dimethoxybenzophenone

Cat. No.: B1296146

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## Introduction

**2,4'-Dimethoxybenzophenone** is an unsymmetrical diaryl ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and materials science. Its structure, featuring two methoxy groups at different positions on the two phenyl rings, makes it a valuable scaffold for further chemical modifications. The most common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This protocol details a reliable method for the synthesis of **2,4'-Dimethoxybenzophenone** via the Friedel-Crafts acylation of anisole with 2-methoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

## Principle of the Method

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Lewis acid, aluminum chloride ( $\text{AlCl}_3$ ), activates the 2-methoxybenzoyl chloride by forming a highly electrophilic acylium ion. The electron-rich anisole then attacks the acylium ion, primarily at the para position due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho positions. The subsequent work-up quenches the reaction and allows for the isolation and purification of the desired **2,4'-Dimethoxybenzophenone** product.

## Experimental Protocol

## Materials:

- Anisole
- 2-Methoxybenzoyl chloride
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric acid ( $\text{HCl}$ ), concentrated
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice
- Ethanol for recrystallization

## Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

## Procedure:

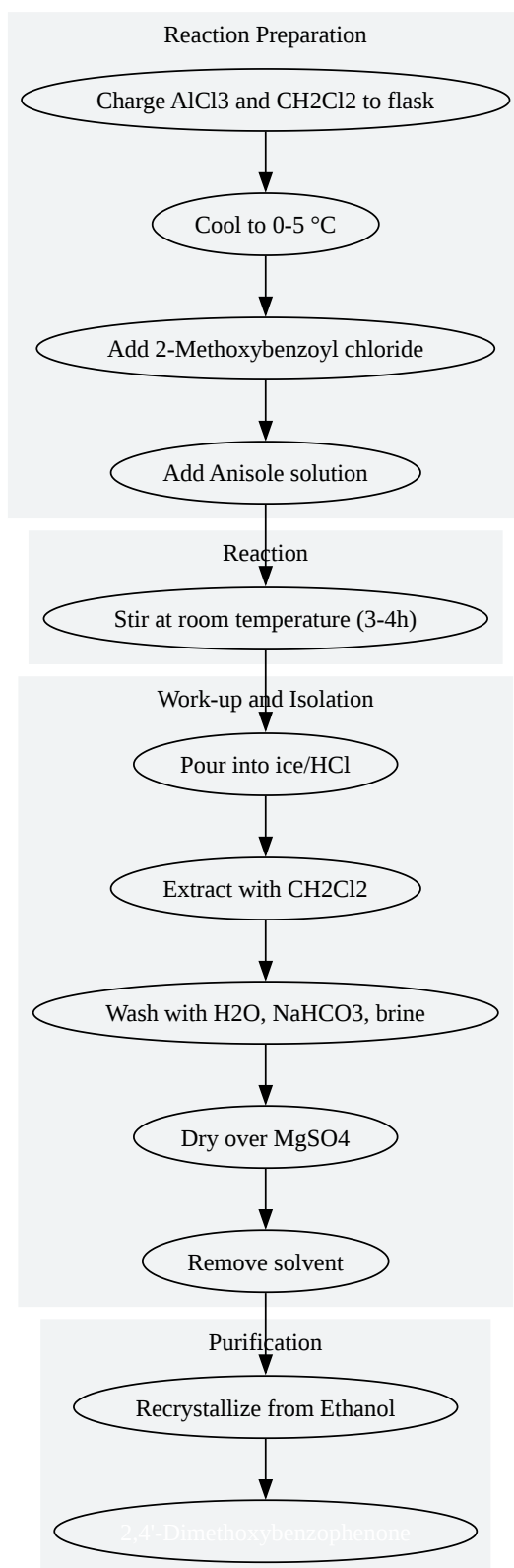
- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser outlet is fitted with a gas trap to absorb evolving HCl gas.
- **Reagent Charging:** The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dry dichloromethane. The mixture is cooled to 0-5 °C in an ice bath with stirring.
- **Addition of Acyl Chloride:** 2-Methoxybenzoyl chloride (17.1 g, 0.10 mol) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, maintaining the temperature below 10 °C.
- **Addition of Anisole:** After the addition of the acyl chloride is complete, a solution of anisole (10.8 g, 0.10 mol) in 25 mL of dry dichloromethane is added dropwise from the dropping funnel over 30 minutes. The reaction temperature should be maintained at 0-5 °C during the addition.
- **Reaction:** Upon completion of the addition, the reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.
- **Extraction:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane.
- **Washing:** The combined organic layers are washed successively with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution, and finally with 100 mL of brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from ethanol to afford pure **2,4'-Dimethoxybenzophenone**.

## Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **2,4'-Dimethoxybenzophenone**

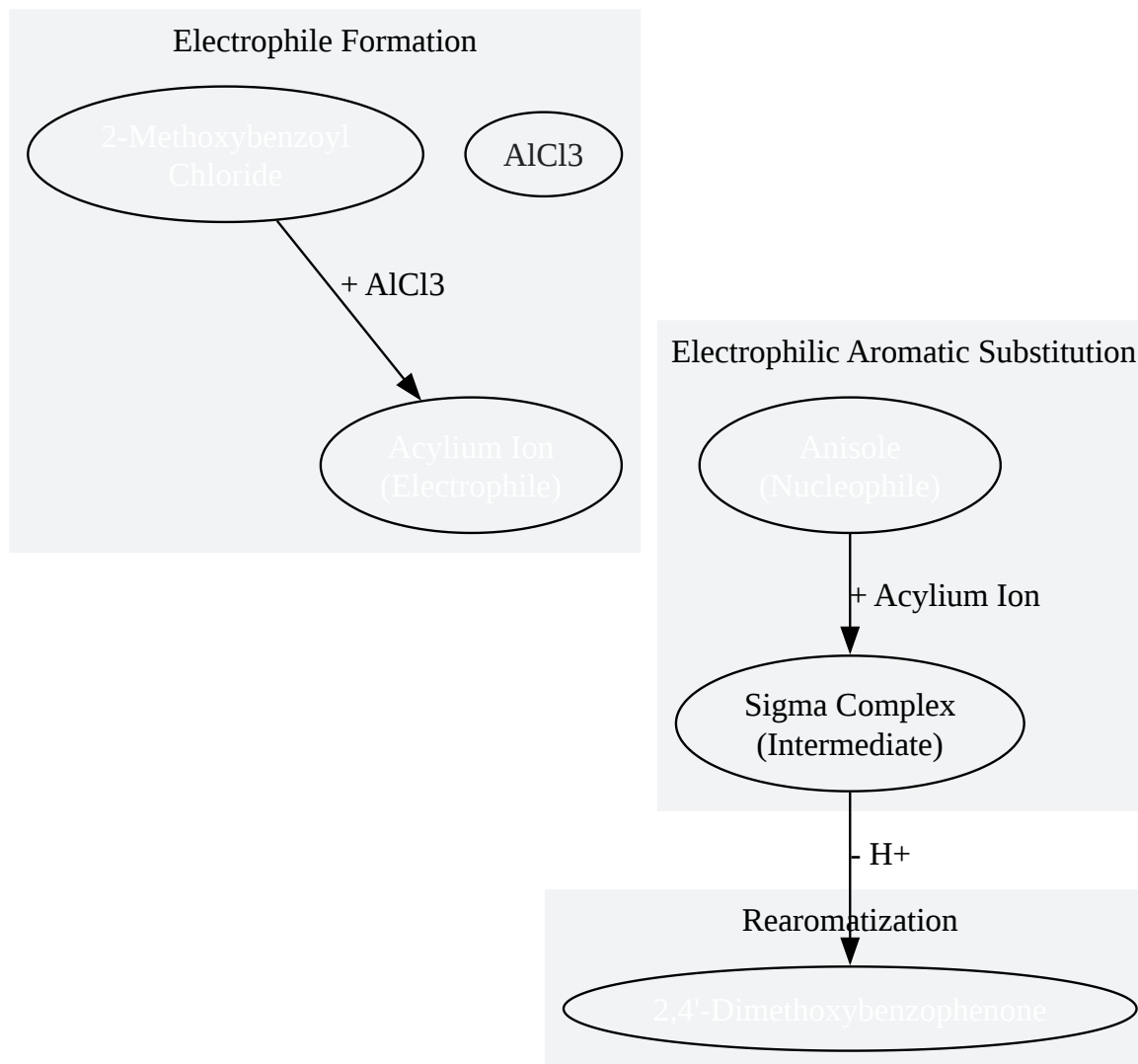
Parameter	Value
Reactants	
Anisole	10.8 g (0.10 mol)
2-Methoxybenzoyl chloride	17.1 g (0.10 mol)
Aluminum Chloride	14.7 g (0.11 mol)
Product	
Theoretical Yield	24.23 g
Characterization Data	
Appearance	Off-white to pale yellow solid
Melting Point	88-90 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 7.78 (d, 2H), 7.45-7.35 (m, 2H), 7.05-6.90 (m, 4H), 3.88 (s, 3H), 3.82 (s, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 196.5, 163.8, 157.2, 132.8, 132.5, 130.1, 129.8, 120.5, 114.0, 111.8, 55.9, 55.6
IR (KBr, cm <sup>-1</sup> )	~3010, 2960, 2840, 1650 (C=O), 1600, 1510, 1250, 1170, 1020

## Experimental Workflow Diagram



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## Signaling Pathway Diagram (Reaction Mechanism)



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